molecular formula C20H19FN6O2 B10918485 N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918485
M. Wt: 394.4 g/mol
InChI Key: KLXXGLHBRJRHTR-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a fluorophenyl group, and an oxadiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials

    Formation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction, where a suitable fluorinated aromatic compound is reacted with the pyrazolo[3,4-b]pyridine intermediate.

    Incorporation of Oxadiazole Moiety: The oxadiazole ring can be formed by reacting the intermediate with appropriate reagents, such as hydrazine derivatives and carboxylic acids, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental compliance of the production methods.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications.

Properties

Molecular Formula

C20H19FN6O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H19FN6O2/c1-4-26(11-17-13(3)24-29-25-17)20(28)14-9-12(2)23-19-15(14)10-22-27(19)18-8-6-5-7-16(18)21/h5-10H,4,11H2,1-3H3

InChI Key

KLXXGLHBRJRHTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=C3C=NN(C3=NC(=C2)C)C4=CC=CC=C4F

Origin of Product

United States

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